molecular formula C22H21N3O3 B10991535 1-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one

1-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one

Cat. No.: B10991535
M. Wt: 375.4 g/mol
InChI Key: CCQOZVGXJHLRSY-UHFFFAOYSA-N
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Description

1-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one is a complex organic compound featuring a pyrazinone core with phenyl and morpholinyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one typically involves multi-step organic reactions

    Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate diketones with hydrazine derivatives under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Attachment of the Morpholinyl Group: The morpholinyl group is typically introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrazinone core is replaced by the morpholinyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one is not fully understood but likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[2-oxo-2-(2-methylmorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one: Similar structure but with a methyl group instead of a phenyl group on the morpholinyl ring.

    1-[2-oxo-2-(2-phenylpiperidin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one: Similar structure but with a piperidinyl ring instead of a morpholinyl ring.

Uniqueness

1-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one is unique due to the combination of its pyrazinone core with phenyl and morpholinyl substituents. This specific arrangement of functional groups may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

1-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-5-phenylpyrazin-2-one

InChI

InChI=1S/C22H21N3O3/c26-21-13-23-19(17-7-3-1-4-8-17)14-25(21)16-22(27)24-11-12-28-20(15-24)18-9-5-2-6-10-18/h1-10,13-14,20H,11-12,15-16H2

InChI Key

CCQOZVGXJHLRSY-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C(=O)CN2C=C(N=CC2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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